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molecular formula C16H14BrClO3 B8804254 1-(4-((4-(Bromomethyl)benzyl)oxy)-3-chloro-2-hydroxyphenyl)ethanone

1-(4-((4-(Bromomethyl)benzyl)oxy)-3-chloro-2-hydroxyphenyl)ethanone

Cat. No. B8804254
M. Wt: 369.6 g/mol
InChI Key: ONWVGXSFUSIIBL-UHFFFAOYSA-N
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Patent
US07816523B2

Procedure details

Combine 1-(3-chloro-2,4-dihydroxy-phenyl)-ethanone (6.00 g, 32.2 mmol) and 1,4-bis-bromomethyl-benzene (8.48 g, 31.2 mmol) and potassium carbonate (4.44 g, 32.2 mmol) in acetone (400 ml) and heat to reflux. After 1 h, cool to room temperature and add 10% hydrochloric acid (300 mL). Filter to collect and triturate resultant solid in 1:1 ether/hexanes. Purify by column chromatography, eluting with 40% tetrahydrofuran/hexanes to obtain 1-[4-(4-bromomethyl-benzyloxy)-3-chloro-2-hydroxy-phenyl]-ethanone (3.00 g, 8.12 mmol) as a white solid. MS (m/z): 368.9 (M−1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[Br:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CC(C)=O>[Br:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][O:8][C:7]2[CH:6]=[CH:5][C:4]([C:9](=[O:11])[CH3:10])=[C:3]([OH:12])[C:2]=2[Cl:1])=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1O)C(C)=O)O
Name
Quantity
8.48 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr
Name
Quantity
4.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
triturate resultant solid in 1:1 ether/hexanes
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography
WASH
Type
WASH
Details
eluting with 40% tetrahydrofuran/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC=C(COC2=C(C(=C(C=C2)C(C)=O)O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.12 mmol
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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